molecular formula C18H16F3N3O5S B2567922 3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034391-89-2

3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2567922
CAS No.: 2034391-89-2
M. Wt: 443.4
InChI Key: KZGIAJMFMKDEEN-UHFFFAOYSA-N
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Description

3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic synthesis:

  • Formation of the benzo[d]oxazol-2(3H)-one core: : This can be achieved through the reaction of an appropriate 2-aminophenol with carbonyl-containing compounds under acidic or basic conditions.

  • Attachment of the sulfonyl group: : This usually involves sulfonylation using reagents like sulfonyl chlorides.

  • Introduction of the pyrrolidine ring: : The pyrrolidine moiety can be incorporated through nucleophilic substitution or condensation reactions.

  • Incorporation of the trifluoromethylpyridine group: : This may involve coupling reactions such as Suzuki or Buchwald-Hartwig coupling.

Industrial Production Methods

For large-scale production, the process may be optimized to enhance yield and purity, employing flow chemistry techniques and high-throughput screening of catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation at various functional groups, potentially yielding sulfoxides or sulfones.

  • Reduction: : The nitro group can be reduced to an amine using reagents like hydrogen gas or metal hydrides.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic rings and the pyrrolidine moiety.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide and peracids.

  • Reduction: : Palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

  • Substitution: : Halogenating agents, nucleophiles like alkoxides, and transition metal catalysts for coupling reactions.

Major Products

  • From Oxidation: : Sulfoxides, sulfones.

  • From Reduction: : Amines.

  • From Substitution: : Various substituted derivatives based on the functional groups introduced.

Scientific Research Applications

This compound finds applications in various domains:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Its functional groups allow for interactions with biological macromolecules, making it useful in studying enzyme functions.

  • Medicine: : Potential therapeutic agent due to its unique structure, which may interact with specific biological targets.

  • Industry: : Intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group, in particular, is known to enhance the binding affinity and metabolic stability of the molecule. Specific pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Unique Aspects

  • Trifluoromethyl Group: : Provides enhanced metabolic stability and lipophilicity.

  • Sulfonyl Group: : Imparts specific electronic properties that can be exploited in drug design.

  • Pyrrolidine Ring: : Enhances the compound’s ability to interact with biological targets.

Similar Compounds

  • Fluorinated Aromatic Compounds: : Similar in terms of the trifluoromethyl group.

  • Sulfonamides: : Share the sulfonyl group and may have similar biological activities.

  • Pyrrolidine Derivatives: : Used in various therapeutic agents.

And that’s a wrap. Quite a mouthful, isn’t it? What do you think?

Properties

IUPAC Name

3-methyl-5-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O5S/c1-23-14-9-13(2-3-15(14)29-17(23)25)30(26,27)24-7-5-12(10-24)28-16-8-11(4-6-22-16)18(19,20)21/h2-4,6,8-9,12H,5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGIAJMFMKDEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)OC4=NC=CC(=C4)C(F)(F)F)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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